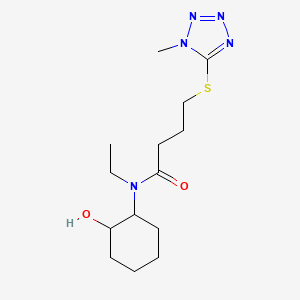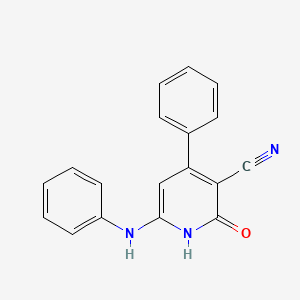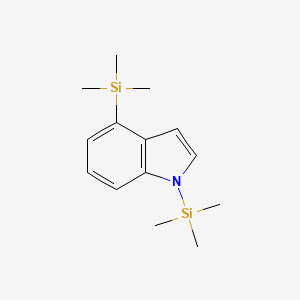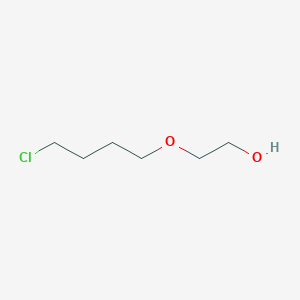![molecular formula C15H16N2O B14432459 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 77590-51-3](/img/structure/B14432459.png)
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional methyl groups enhancing its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation reaction between 2,6-dimethylphenylhydrazine and 4-methylcyclohexa-2,4-dien-1-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic and hydrazone compounds.
Applications De Recherche Scientifique
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
4-Methylcyclohexa-2,4-dien-1-one: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
77590-51-3 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-[(2,6-dimethylphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(18)13(9-10)16-17-15-11(2)5-4-6-12(15)3/h4-9,18H,1-3H3 |
Clé InChI |
QNLDKSGXGGOVGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)





![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)





